molecular formula C12H12Cl2N4O2 B2620352 3-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-7-carboxylic acid dihydrochloride CAS No. 1781660-95-4

3-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-7-carboxylic acid dihydrochloride

Cat. No.: B2620352
CAS No.: 1781660-95-4
M. Wt: 315.15
InChI Key: AKTSZXVMLQMLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-7-carboxylic acid dihydrochloride is a synthetic organic compound that features a pyrazole and indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1H-indazole-7-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2.2ClH/c1-16-6-7(5-13-16)10-8-3-2-4-9(12(17)18)11(8)15-14-10;;/h2-6H,1H3,(H,14,15)(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTSZXVMLQMLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NNC3=C2C=CC=C3C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-7-carboxylic acid dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Indazole Formation: The indazole moiety is often constructed through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.

    Coupling of Pyrazole and Indazole: The pyrazole and indazole units are then coupled using a suitable linker, often through a condensation reaction.

    Carboxylation: Introduction of the carboxylic acid group can be achieved via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free acid to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-7-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-7-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-7-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-5-carboxylic acid
  • 3-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-6-carboxylic acid
  • 3-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-8-carboxylic acid

Uniqueness

Compared to similar compounds, 3-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-7-carboxylic acid dihydrochloride may exhibit unique biological activities due to the specific positioning of the carboxylic acid group. This positioning can influence the compound’s binding affinity and selectivity for its molecular targets, potentially leading to distinct pharmacological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.